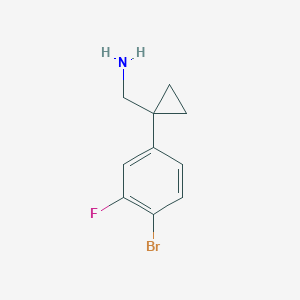
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11BrFN It is characterized by a cyclopropane ring attached to a methanamine group and a phenyl ring substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Substitution on the Phenyl Ring: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions, using brominating and fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or organometallic reagents (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents on the phenyl ring can enhance binding affinity and specificity. The cyclopropane ring provides structural rigidity, which can influence the compound’s biological activity.
Comparison with Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)cyclopropanemethanamine
- 1-(4-Fluoro-3-chlorophenyl)cyclopropanemethanamine
- 1-(4-Bromo-3-methylphenyl)cyclopropanemethanamine
Uniqueness: 1-(4-Bromo-3-fluorophenyl)cyclopropanemethanamine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can result in distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11BrFN |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
[1-(4-bromo-3-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
InChI Key |
LBBIHIIVKGLQCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















